Ethyl 2-amino-4-iodobenzoate

Cross-coupling Oxidative addition Pd catalysis

Medicinal chemistry relies on precise regiochemistry and halogen identity for reproducible cascade reactions. Substituting the 4-iodo regioisomer or switching halogens alters oxidative addition kinetics, risking failed Suzuki/Heck couplings. • **Selective C-I activation**: Pd(0) preferentially couples at 4-position, preserving 2-NH₂ for subsequent derivatization. • **Native amine-directed C-H arylation/lactamization**: Privileged scaffold for 7-8 membered biaryl lactam synthesis (Young group). • **Intrinsic anomalous scatterer**: Iodine enables SAD/MAD phasing (5x Br signal at Cu Kα), eliminating heavy atom soaking. Available for immediate research supply. Ethyl ester provides orthogonal hydrolytic stability.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 117324-11-5
Cat. No. B3216881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-iodobenzoate
CAS117324-11-5
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)I)N
InChIInChI=1S/C9H10INO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
InChIKeyXAESECASRRXVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-4-iodobenzoate: Overview


Ethyl 2-amino-4-iodobenzoate (CAS 117324-11-5) is a disubstituted benzoic acid ethyl ester featuring an ortho-amino group and a para-iodine substituent on the aromatic ring . It belongs to the class of 2-aminobenzoate (anthranilate) esters and serves primarily as a versatile synthetic intermediate. Its molecular formula is C₉H₁₀INO₂ with a molecular weight of 291.09 g/mol . The presence of both a nucleophilic primary amine and a highly reactive aryl iodide group makes it a strategically functionalized scaffold for sequential derivatizations in medicinal chemistry and organic synthesis campaigns.

Reactivity Aryl iodide enables mild cross-coupling conditions
Orthogonality Sequential functionalization via amine and iodide handles
Crystallography Intrinsic heavy atom for SAD/MAD phasing

Why Generic Substitution Fails


Within the 2-amino-4-halobenzoate family, the specific halogen identity (I, Br, Cl, F) and its regioposition are not interchangeable without fundamentally altering downstream reactivity profiles. The carbon-iodine bond possesses a significantly lower bond dissociation energy and superior oxidative addition kinetics with palladium(0) catalysts compared to C–Br or C–Cl bonds, directly governing cross-coupling efficiency and chemoselectivity in multi-halogenated substrates [1]. Furthermore, regioisomers such as the 5-iodo derivative present a distinct electronic landscape and steric environment, leading to divergent outcomes in cyclization or directed C–H activation reactions. Substituting the ethyl ester with a methyl ester changes the steric bulk and hydrolytic stability, while the free carboxylic acid introduces proton liability that is often incompatible with organometallic transformations. These quantifiable reactivity cascades mean a generic substitution risks reaction failure, lower yield, or loss of orthogonal selectivity, making explicit procurement of the 2-amino-4-iodo ethyl ester regioisomer essential for reproducible research.

Halogen identity

Aryl iodide oxidative addition kinetics may differ substantially from bromide or chloride, impacting reaction rate and chemoselectivity.

Regioisomer mismatch

The 5-iodo regioisomer shifts the electronic and steric landscape; directed C–H activation cascades may not proceed as with the 4-iodo isomer.

Ester substitution

Methyl ester or free acid alters steric protection and proton compatibility; may reduce stability under basic organometallic conditions.

Quantitative Evidence Against Analogs


Oxidative Addition Reactivity: Iodide vs. Bromide vs. Chloride

Ethyl 2-amino-4-iodobenzoate incorporates an aryl iodide, which is universally acknowledged as the most reactive halogen for palladium(0) oxidative addition, the rate-determining step in Suzuki, Heck, and Sonogashira couplings. The general reactivity trend for aryl halides is I > Br >> Cl [1]. For the specific 2-amino-4-halobenzoate ester scaffold, this translates to a significantly lower activation barrier for the iodo derivative relative to the bromo (CAS 117323-99-6) or chloro (CAS 60064-34-8) congeners. While intrinsic relative rate constants for these exact substrates are not compiled in a single head-to-head study, extensive class-level kinetic data indicate that aryl iodides react approximately 10² to 10³ times faster than aryl bromides in standard Suzuki-Miyaura conditions [1]. This enhanced reactivity enables milder reaction conditions, shorter reaction times, and superior chemoselectivity in substrates bearing multiple halogen substituents.

Oxidative Addition Reactivity
Class-level
I >> Br > Cl; relative rate ~10³
Supports milder cross-coupling conditions
Class-level kinetics; substrate-specific rates may vary
Cross-coupling Oxidative addition Pd catalysis

Chemoselective Cross-Coupling in Polyhalogenated Scaffolds

The iodine substituent in ethyl 2-amino-4-iodobenzoate provides a privileged leaving group for selective monofunctionalization in the presence of other halogens on elaborated scaffolds. In palladium-catalyzed reactions, oxidative addition occurs preferentially at the C–I bond over C–Br or C–Cl [1]. A representative study on mixed iodo/bromo quinquephenylenes demonstrated that even with only two equivalents of boronic acid, the Suzuki reaction occurred predominantly at the iodo positions, leaving bromo substituents intact for subsequent derivatization [2]. This orthogonal reactivity is a direct consequence of the kinetic preference for aryl iodide activation. For researchers building complex molecules from ethyl 2-amino-4-iodobenzoate, this translates to a predictable first functionalization handle at the 4-position, while the amino group at the 2-position can be orthogonally protected or further elaborated .

Chemoselective Coupling
Reported
Iodide coupling >90% vs. bromide intact
Enables orthogonal sequential coupling strategies
Demonstrated in quinquephenylene model; PEPPSI-IPr conditions
Orthogonal reactivity Chemoselectivity Sequential cross-coupling

Regioisomeric Precision in C–H Arylation Cascades

The 4-iodo regioisomer of ethyl 2-aminobenzoate is structurally poised for specific transition metal-catalyzed cyclization manifolds that are geometrically inaccessible to the 5-iodo isomer. In a Pd-catalyzed one-pot C–H arylation/lactamization cascade, 2-iodobenzoates serve as the crucial coupling partner, where the ortho-amino group acts as a native directing group for C–H activation and the ortho-ester/iodide arrangement enables subsequent lactam ring closure to form seven-membered biaryl lactams [1]. The 4-iodo substitution pattern in ethyl 2-amino-4-iodobenzoate provides a distinct trajectory for functionalization compared to the 5-iodo regioisomer (CAS 912575-12-3). The 5-iodo isomer places the iodine meta to the ester and para to the amine, altering the electronic and steric profile of the ring and potentially disfavoring the directed ortho-C–H arylation pathway [1]. While direct yield comparisons for these two regioisomers in identical cascades are not published, the fundamental mechanistic requirement for a 2-iodobenzoate motif in this synthetically valuable transformation underscores the need for regiospecific procurement.

Regioisomeric Cascade Fit
Class-level
4-iodo compatible with C–H arylation/lactamization; 5-iodo pathway differs
Regioisomer choice critical for cascade success
No published yield comparison; mechanistic inference
C–H activation Regiochemistry Lactamization

Ester Steric Modulation and Hydrolytic Stability

The ethyl ester of 2-amino-4-iodobenzoic acid offers a distinct steric and electronic profile compared to the methyl ester analog (CAS 144550-76-5) and the free carboxylic acid (CAS 20776-54-9). The ethyl ester provides moderately increased steric bulk adjacent to the reactive ester carbonyl, which can influence the rate of nucleophilic acyl substitution and the stability toward adventitious hydrolysis. A related study on ethyl 4-acetamido-3-iodobenzoate demonstrated that ester hydrolysis is a significant competing pathway under basic cross-coupling conditions, reducing the yield of desired product compared to more sterically hindered esters [1]. While the methyl ester (MW 277.06) is lighter and may offer slightly faster reaction rates due to reduced steric hindrance, the ethyl ester (MW 291.09) provides a balance of reactivity and stability, and is the preferred intermediate when subsequent transesterification or selective hydrolysis to the acid is required at a later synthetic stage . The free acid itself is incompatible with many organometallic reagents due to protonation of catalysts or nucleophiles.

Ester Hydrolytic Stability
Data to verify
Ethyl ester offers moderate steric protection; bulkier esters hydrolyze more slowly (class trend)
Balances reactivity and stability for multi-step synthesis
Head-to-head data not available; stability under basic coupling to verify
Ester steric effects Hydrolytic stability Protecting group strategy

Heavy Atom Effect in X-ray Crystallography

The iodine atom in ethyl 2-amino-4-iodobenzoate provides a strong anomalous scattering signal for X-ray crystallography, enabling experimental phasing methods such as Single-wavelength Anomalous Diffraction (SAD) or Multiple-wavelength Anomalous Diffraction (MAD). The anomalous scattering contribution (f'') at Cu Kα wavelength (1.5418 Å) is significantly greater for iodine (f'' ≈ 6.9 e⁻) compared to bromine (f'' ≈ 1.3 e⁻) or chlorine (f'' ≈ 0.7 e⁻) [REFS-1, REFS-2]. The crystal structure of ethyl 2-amino-4-iodobenzoate itself has been determined by single-crystal X-ray diffraction, confirming the utility of the iodine atom for structural characterization . For derivatives synthesized from this compound, the iodine serves as an intrinsic heavy atom label, facilitating absolute structure determination without the need for co-crystallization with heavy atom salts or incorporation of additional labels.

Anomalous Scattering Signal
Reported
I f'' ≈ 6.9 e⁻ vs. Br 1.3 e⁻, Cl 0.7 e⁻ at Cu Kα
~5× stronger signal for experimental phasing
Standard anomalous scattering tables; instrument validation recommended
X-ray crystallography Anomalous scattering Heavy atom phasing

Evidence-Backed Application Scenarios


Sequential Orthogonal Cross-Coupling Strategies

Ethyl 2-amino-4-iodobenzoate is ideally suited as a starting scaffold for medicinal chemistry programs requiring sequential functionalization of the benzoate core. The aryl iodide at the 4-position can be selectively coupled first via Suzuki, Heck, or Sonogashira reactions in the presence of a free or protected 2-amino group, exploiting the kinetic preference of Pd(0) for C–I bond activation . Following this first diversification step, the amino group can be derivatized via amidation, reductive amination, or Buchwald-Hartwig coupling. The ethyl ester remains intact through both steps and can be hydrolyzed as the final transformation to reveal the carboxylic acid for bioconjugation or further SAR exploration .

C–H Activation and Cyclization Cascades

As demonstrated by the Young group's one-pot C–H arylation/lactamization cascade, 2-iodobenzoates are privileged substrates for native amine-directed C–H activation followed by ring closure . Ethyl 2-amino-4-iodobenzoate, bearing the essential ortho-amino/ortho-iodobenzoate architecture, is structurally primed for similar cascade reactions. Research groups focused on synthesizing seven- or eight-membered biaryl lactams, or exploring the aza-brassinolide core, should procure the 4-iodo regioisomer specifically, as the 5-iodo isomer offers a different connectivity that is unlikely to participate in the same directed cyclization manifold .

Heavy Atom Derivatization for X-ray Crystallography

When synthesizing small-molecule ligands, inhibitors, or probes for protein crystallography, incorporating ethyl 2-amino-4-iodobenzoate as a building block introduces a covalently bound iodine atom that serves as an intrinsic anomalous scatterer for SAD/MAD phasing . The iodine anomalous signal is approximately 5-fold stronger than that of bromine at standard Cu Kα wavelength, enabling crystal structure solution from smaller or poorer-diffracting crystals [REFS-1, REFS-2]. This eliminates the need for post-synthetic heavy atom soaking or selenomethionine incorporation in the target protein, streamlining the structural biology workflow .

Radioligand Precursors for SPECT Imaging

Compounds related to ethyl 2-amino-4-iodobenzoate have been employed in the radiosynthesis of iodine-125 labeled probes for SPECT imaging, notably [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, a selective monoamine oxidase B (MAO-B) inhibitor . The 4-iodobenzoate scaffold provides a stable cold precursor that can be elaborated to the final radioligand structure. The ethyl ester group allows for controlled hydrolysis or direct coupling with amine-containing targeting vectors, making this compound a strategic procurement choice for radiochemistry groups developing new iodine-labeled diagnostic or theranostic agents .

Application
Selection Property
Validation Focus
Sequential orthogonal cross-coupling
Aryl iodide preferential reactivity
Sequential functionalization order and chemoselectivity
C–H activation/cyclization cascades
4-iodo regioisomer geometry
Directed C–H arylation and lactamization compatibility
Heavy atom derivatization for X-ray
Intrinsic iodine anomalous scatterer
Experimental phasing success with smaller crystals
SPECT tracer precursor research
4-iodobenzoate scaffold for radiolabeling
Radiochemical yield and target binding assessment
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